molecular formula C11H10ClN3O4S B5635971 N-[(2-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE

N-[(2-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE

Cat. No.: B5635971
M. Wt: 315.73 g/mol
InChI Key: SHMNQWKVCAHRJP-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a sulfonamide group at position 5, a hydroxyl group at position 2, and a 2-chlorobenzyl moiety at the nitrogen atom.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O4S/c12-8-4-2-1-3-7(8)5-14-20(18,19)9-6-13-11(17)15-10(9)16/h1-4,6,14H,5H2,(H2,13,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMNQWKVCAHRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with a suitable pyrimidine derivative under basic conditions to form the intermediate. This intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Antimicrobial Applications

N-[(2-chlorophenyl)methyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has been identified as a potent antimicrobial agent. Its mechanism of action involves mimicking para-aminobenzoic acid (PABA), which inhibits the enzyme dihydropteroate synthase. This inhibition disrupts folic acid synthesis in bacteria, leading to impaired growth and proliferation.

Case Study: Antibacterial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Streptococcus pneumoniae208 µg/mL

These results indicate the compound's potential as a lead structure for developing new antibacterial agents.

Antifungal Applications

In addition to its antibacterial properties, this compound has shown promise in antifungal applications. Preliminary studies suggest that it may inhibit the growth of various fungal species by disrupting their metabolic pathways.

Case Study: Antifungal Activity

Research involving Candida species revealed:

Fungal StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Candida albicans1464 µg/mL
Candida glabrata12128 µg/mL

These findings support further exploration into its utility as an antifungal agent.

Interaction Studies

Interaction studies have revealed that this compound interacts with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide group. Molecular docking studies suggest favorable binding interactions with proteins involved in folate metabolism.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal effects.

Comparison with Similar Compounds

The following analysis highlights structural, crystallographic, and functional distinctions between the target compound and related molecules.

Structural Analogues: Core and Substituent Variations

a. N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide
  • Core Structure : Unlike the pyrimidine-sulfonamide core of the target compound, this analogue features an acetamide backbone with two aromatic substituents .
  • Substituents : The 2-chlorophenyl group is shared with the target compound, but additional cyclopentyl and 2-hydroxy-5-methylphenyl groups introduce steric bulk and distinct hydrogen-bonding motifs.
  • Hydrogen Bonding: Forms O—H⋯O intermolecular bonds, creating chains along the crystallographic a-axis.
b. Urea Derivatives (Cumyluron, Pencycuron)
  • Core Structure : Urea-based (N—C(=O)—N) rather than pyrimidine-sulfonamide.
  • Substituents : Cumyluron includes a 2-chlorobenzyl group, while pencycuron has a 4-chlorobenzyl substituent. The para-chloro substitution in pencycuron may reduce steric hindrance compared to ortho-substituted analogues, influencing binding affinity .
  • Function : Both are pesticides, suggesting that the target compound’s chlorophenyl and sulfonamide groups could similarly enhance agrochemical activity .
c. Fluorophenyl Pyrimidinecarboxamide
  • Core Structure : Pyrimidinecarboxamide (vs. sulfonamide in the target compound).
  • Substituents : A 4-fluorobenzyl group replaces the 2-chlorobenzyl, altering electronic properties. Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to chlorine .
  • Implications : The target compound’s chlorine atom may enhance membrane permeability and metabolic stability relative to fluorine-substituted analogues .

Crystallographic and Hydrogen-Bonding Analysis

Table 1: Comparative Crystallographic Data
Compound Core Structure Space Group Hydrogen Bonding Motifs Key Interactions Reference
Target Compound Pyrimidine-sulfonamide N/A* Potential N—H⋯O/S and O—H⋯O Sulfonamide O/N as acceptors
N-[(R)-(2-Chlorophenyl)(cyclopentyl)... Acetamide P212121 O—H⋯O chains along a-axis Hydroxyl as donor
Fluorophenyl Pyrimidinecarboxamide Pyrimidinecarboxamide N/A Likely N—H⋯O (amide) and C—F⋯H Fluorine as weak acceptor
  • Hydrogen Bonding: demonstrates that hydroxyl and amide groups in analogues drive crystal packing via O—H⋯O interactions.
  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and polarizability may promote halogen bonding (C—Cl⋯π/O) in the target compound, unlike fluorine’s weaker interactions .

Functional Implications

  • Bioactivity : Urea derivatives () and pyrimidinecarboxamides () are associated with pesticidal activity, suggesting the target compound’s pyrimidine-sulfonamide core and 2-chlorobenzyl group could confer similar or enhanced efficacy.
  • Solubility and Permeability : The sulfonamide group may improve water solubility compared to urea or carboxamide analogues, while the 2-chlorophenyl moiety balances lipophilicity for membrane penetration .

Biological Activity

N-[(2-Chlorophenyl)methyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a synthetic compound recognized for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with a sulfonamide group and a chlorophenyl substituent. Its molecular formula is C12H12ClN3O3S, with a molecular weight of 315.73 g/mol. The sulfonamide group enhances its ability to interact with biological targets, particularly enzymes involved in folate metabolism.

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of Dihydropteroate Synthase : The compound mimics para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, it disrupts the synthesis of folate, crucial for bacterial growth and proliferation.
  • Antimicrobial Activity : Studies indicate significant antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) reported range from 15.625 to 125 μM for different strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with structurally similar compounds reveals insights into its SAR:

Compound Name Structural Features Unique Aspects
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineContains thiazole instead of pyrimidineDifferent heterocyclic core
N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamideIncorporates a nicotinamide moietyLacks sulfonamide functionality
5-Fluoro-N-(2-methylphenyl)-6-hydroxy-pyrimidinoneSimilar pyrimidine structureFluorinated variant

These comparisons highlight the importance of the sulfonamide group in enhancing binding affinity to target enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited bactericidal effects against MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of 62.5 μg/mL. Additionally, it showed moderate activity against biofilms formed by various pathogens .
  • Antifungal Properties : Research indicated that this compound also possesses antifungal activity, surpassing traditional antifungal agents like fluconazole in specific assays.
  • Mechanistic Insights : Docking studies revealed favorable interactions between the compound and target proteins involved in folate metabolism, suggesting a strong potential for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[(2-chlorophenyl)methyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and what key reaction parameters require optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the dihydropyrimidine core followed by sulfonamide coupling. Critical parameters include:

  • Temperature control : Reactions often proceed under reflux (e.g., THF/H2O mixtures at 60–80°C) to ensure intermediate stability .
  • Catalytic conditions : Use of NaIO4 or similar oxidizing agents to stabilize reactive intermediates .
  • Purification : Column chromatography or recrystallization is essential to isolate the final product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the chlorophenylmethyl group (δ 4.5–5.0 ppm for benzylic CH2) and sulfonamide protons (δ 10–12 ppm) .
  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
  • FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1250 cm<sup>-1</sup>) .

Q. How do the functional groups in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The sulfonamide group acts as a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic attack at the 2- and 4-positions.
  • The chlorophenylmethyl substituent enhances steric hindrance, requiring careful selection of solvents (e.g., DMF or DMSO) to maintain reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when analyzing hydrogen-bonding networks in this compound?

  • Methodological Answer :

  • SHELX refinement : Use SHELXL for high-resolution refinement, particularly for resolving disorder in the chlorophenyl group or sulfonamide orientation .
  • Graph-set analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs between sulfonamide and pyrimidine moieties) .
  • Twinned data handling : Employ SHELXPRO to model twinning ratios in cases of pseudo-merohedral twinning .

Q. How can synthetic yields be optimized during scale-up from milligram to gram quantities?

  • Methodological Answer :

  • Flow chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions during sulfonamide coupling .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, solvent ratios) to identify robust conditions .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

Q. What computational approaches predict this compound’s binding affinity to biological targets like carbonic anhydrase?

  • Methodological Answer :

  • Molecular docking : Utilize AutoDock Vina with force fields (e.g., AMBER) to model interactions between the sulfonamide group and Zn<sup>2+</sup> in enzyme active sites .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

Q. How can stability studies under varying pH and temperature conditions be designed to validate degradation pathways?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–80°C, followed by LC-MS to identify degradation products .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life predictions from accelerated stability data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for structurally related dihydropyrimidine sulfonamides?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies to identify variables affecting activity .
  • SAR (Structure-Activity Relationship) profiling : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F) to isolate pharmacophoric contributions .

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